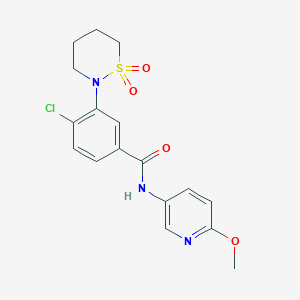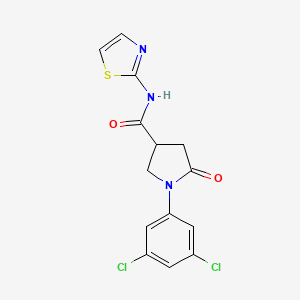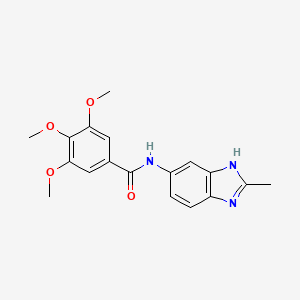![molecular formula C16H20N6O3S2 B10986450 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10986450.png)
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C₁₉H₂₀N₆O₃S₃, is a fascinating fusion of heterocyclic rings. Let’s break it down:
Pyridazinone Ring: The pyridazinone ring (6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl) forms the core structure. It contains both a pyridazine and a thiomorpholine moiety.
Thiadiazole Ring: The N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide portion contributes a 1,3,4-thiadiazole ring, which adds further complexity.
Chemical Reactions Analysis
The compound may undergo several reactions:
Oxidation/Reduction: Depending on functional groups, it could participate in redox processes.
Substitution: Reactions involving the thiomorpholine sulfur or other substituents.
Amide Hydrolysis: Cleavage of the amide bond.
Ring Transformations: Interconversions between pyridazinone and thiadiazole rings.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acid/base catalysts. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Researchers explore its potential in:
Medicinal Chemistry: Investigating its pharmacological properties.
Biological Studies: Assessing its impact on cellular processes.
Materials Science: Exploring its use in materials or sensors.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
and others in the pyridazinone and thiadiazole family. Its uniqueness lies in the intricate fusion of these heterocycles.
Properties
Molecular Formula |
C16H20N6O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H20N6O3S2/c23-13(17-16-19-18-15(27-16)11-2-1-7-25-11)10-22-14(24)4-3-12(20-22)21-5-8-26-9-6-21/h3-4,11H,1-2,5-10H2,(H,17,19,23) |
InChI Key |
RQQTXNHLJGANPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Methylpropyl)-2-{[4-oxo-4-(1,3-thiazol-2-ylamino)butanoyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B10986368.png)




![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986395.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B10986413.png)
![4-(3-chlorophenyl)-N-{2-[(2-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986421.png)
![N-[1,2,4]Triazolo[4,3-A]pyridin-3-ylmethyl-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B10986425.png)
![6-(1H-Pyrrol-1-YL)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-1-hexanone](/img/structure/B10986430.png)

![methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate](/img/structure/B10986434.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986445.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B10986447.png)
